molecular formula C21H23N3O5S B4085146 5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid

5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid

Cat. No. B4085146
M. Wt: 429.5 g/mol
InChI Key: IOQUPPKVXXLXOM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several heterocyclic rings, such as pyrano, thieno, pyridine, and furoic acid groups. It is part of a broader class of compounds known for their interesting chemical properties and potential applications in various fields, excluding drug use and dosages.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including direct N-amination, cycloaddition reactions, and nucleophilic substitution. For example, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized by direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction analysis, which helps in understanding the spatial arrangement of atoms within the molecule and its electronic properties.

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition, Reissert-Henze reactions, and cyclization to form new heterocyclic systems. Such reactions are crucial for modifying the chemical structure to achieve desired properties (Paronikyan et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for specific applications, excluding drug-related uses.

Chemical Properties Analysis

The chemical properties include reactivity, stability, and interaction with other molecules. These compounds exhibit interesting chemical behaviors, such as anticonvulsant activity and sedative properties, in studies excluding considerations related to drug use (Paronikyan et al., 2010).

properties

IUPAC Name

5-(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-21(2)9-11-12(10-28-21)18(24-5-7-27-8-6-24)23-19-15(11)16(22)17(30-19)13-3-4-14(29-13)20(25)26/h3-4H,5-10,22H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQUPPKVXXLXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C4=CC=C(O4)C(=O)O)N)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid
Reactant of Route 2
5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid
Reactant of Route 3
5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid
Reactant of Route 4
Reactant of Route 4
5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid
Reactant of Route 5
Reactant of Route 5
5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid
Reactant of Route 6
5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid

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